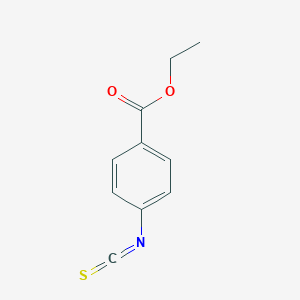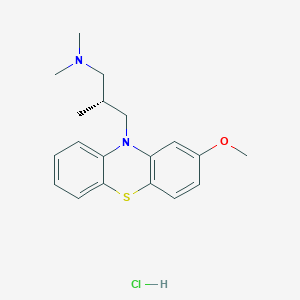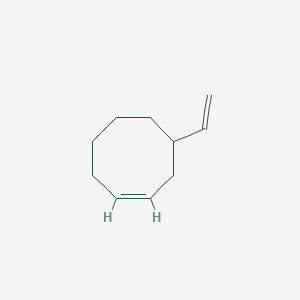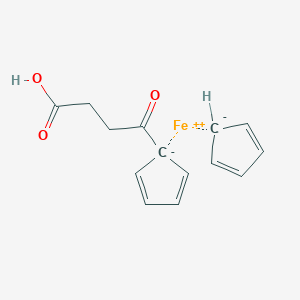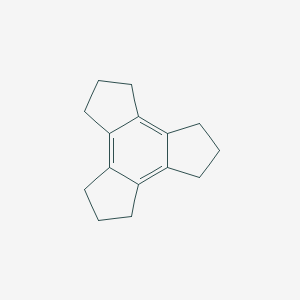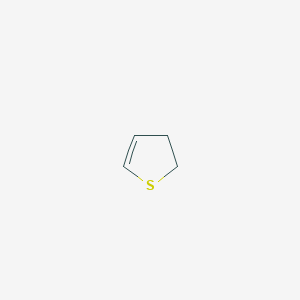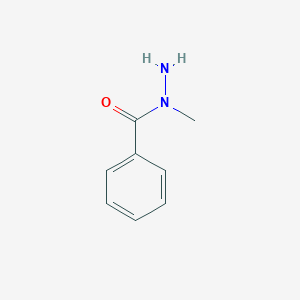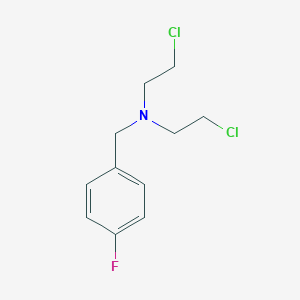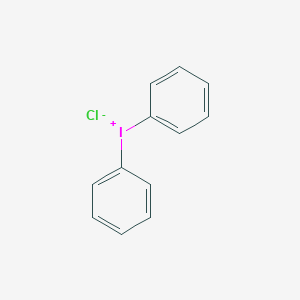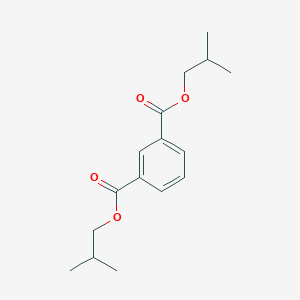
Isophthalic acid, diisobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalic acid, diisobutyl ester, also known as DIBA, is a chemical compound that has been widely used in various scientific research applications. It is a colorless, odorless liquid that is soluble in organic solvents such as ethanol, ether, and benzene. DIBA is mainly used as a building block in the production of polyesters, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of Isophthalic acid, diisobutyl ester is not well understood. However, it is believed to act as a plasticizer and a solvent. It can also interact with other chemicals and modify their properties.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Isophthalic acid, diisobutyl ester. However, it has been reported to have low toxicity and is not expected to cause any adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Isophthalic acid, diisobutyl ester in lab experiments is its low toxicity and high solubility in organic solvents. It is also stable under normal laboratory conditions and can be easily handled and stored. However, one of the limitations is that it can react with other chemicals and modify their properties, which may affect the results of the experiment.
Zukünftige Richtungen
There are several future directions for the use of Isophthalic acid, diisobutyl ester in scientific research. One of the areas of interest is the development of new polyesters and resins for use in various applications such as coatings, adhesives, and sealants. Another area of interest is the use of Isophthalic acid, diisobutyl ester as a solvent in the production of pharmaceuticals and other chemicals. Additionally, further research is needed to understand the mechanism of action and the potential health effects of Isophthalic acid, diisobutyl ester.
Conclusion:
In conclusion, Isophthalic acid, diisobutyl ester is a chemical compound that has been widely used in various scientific research applications. It is mainly used as a building block in the production of polyesters, resins, and plasticizers. Isophthalic acid, diisobutyl ester has low toxicity and high solubility in organic solvents, making it an ideal choice for lab experiments. However, further research is needed to understand the mechanism of action and the potential health effects of Isophthalic acid, diisobutyl ester.
Synthesemethoden
Isophthalic acid, diisobutyl ester can be synthesized by the reaction of isophthalic acid with isobutanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place at a temperature of around 160-180°C under reflux conditions. The resulting product is then purified by distillation to obtain a pure form of Isophthalic acid, diisobutyl ester.
Wissenschaftliche Forschungsanwendungen
Isophthalic acid, diisobutyl ester has been widely used in various scientific research applications. One of the major applications of Isophthalic acid, diisobutyl ester is in the synthesis of polyesters, resins, and plasticizers. It is also used as a solvent in the production of coatings, adhesives, and sealants.
Eigenschaften
CAS-Nummer |
1528-64-9 |
|---|---|
Produktname |
Isophthalic acid, diisobutyl ester |
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
bis(2-methylpropyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-6-5-7-14(8-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
InChI-Schlüssel |
LKUXNJPSPNDDLI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |
Kanonische SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |
Andere CAS-Nummern |
1528-64-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



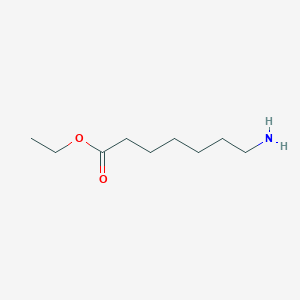
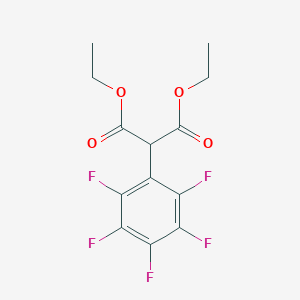
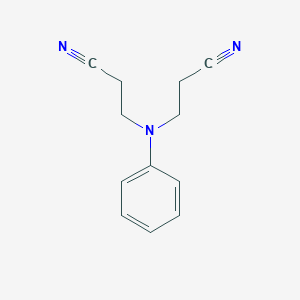
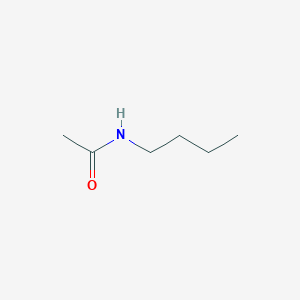
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
